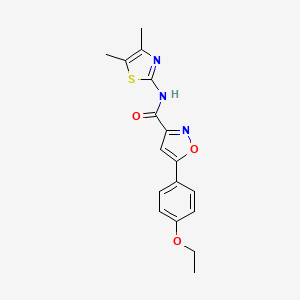

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a heterocyclic carboxamide derivative featuring a 1,2-oxazole core substituted with a 4-ethoxyphenyl group at the 5-position and a carboxamide linkage to a 4,5-dimethylthiazole moiety. This compound’s structural complexity arises from the integration of two aromatic heterocycles (oxazole and thiazole), which are known to influence electronic properties, solubility, and bioactivity.

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C17H17N3O3S/c1-4-22-13-7-5-12(6-8-13)15-9-14(20-23-15)16(21)19-17-18-10(2)11(3)24-17/h5-9H,4H2,1-3H3,(H,18,19,21) |

InChI Key |

VNMPCEMTBGKPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4,5-dimethylthiazole, 4-ethoxyphenyl derivatives, and oxazole intermediates. Common synthetic routes may involve:

Formation of Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of Oxazole Ring: This step might involve cyclization of suitable intermediates under specific conditions.

Coupling Reactions: The final step could involve coupling the thiazole and oxazole rings with the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated compounds.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit specific enzymes involved in disease pathways.

Receptor Binding: It could bind to specific receptors, modulating their activity.

Pathway Modulation: It might affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Carboxamide Derivatives

Compounds such as N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () share a carboxamide backbone but replace the oxazole-thiazole system with a 1,3,4-thiadiazole ring. Key differences include:

- Synthesis: Thiadiazole derivatives are synthesized via cyclization of thiosemicarbazides with carbon disulfide in ethanol , whereas the target compound likely requires coupling of preformed oxazole and thiazole units.

- Bioactivity : Thiadiazole derivatives in exhibit inhibition percentages (e.g., 93% yield with unspecified activity), but the target compound’s bioactivity remains uncharacterized.

Oxazole/Thiazole Hybrids

lists compounds such as 2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol (MW 304.4), which share the 4,5-dimethyloxazole motif. Comparisons include:

- Substituent Effects : The piperidine and pyrazole groups in the analog introduce basic nitrogen atoms, contrasting with the target compound’s ethoxyphenyl group. This difference likely impacts solubility (e.g., logP) and target selectivity.

- Molecular Weight : The target compound’s estimated molecular weight (~350–370 g/mol) exceeds that of the analog, suggesting reduced bioavailability under Lipinski’s rules.

Thioxo-Carboxamides

includes 4-amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 618072-07-4), which features a thioxo group and ethyl substituents. Key distinctions:

- Electronic Modulation : The thioxo group in the analog introduces a strong electron-withdrawing effect, whereas the target compound’s ethoxy group is electron-donating. This may influence redox activity or metabolic stability.

- Structural Rigidity : The dihydrothiazole ring in the analog reduces conformational flexibility compared to the fully aromatic thiazole-oxazole system.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, antiprotozoal, and anticancer properties.

- Common Name : this compound

- CAS Number : 912906-61-7

- Molecular Formula : C17H17N3O3S

- Molecular Weight : 343.4 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O3S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 912906-61-7 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole structures have shown effective inhibition against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of thiazole derivatives against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

These results suggest that the presence of thiazole rings enhances antibacterial activity.

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal effects. A notable case involved testing against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Trypanocidal Activity

In vitro studies have shown that certain thiazole derivatives possess potent activity against trypomastigotes:

| Compound | IC50 (µM) |

|---|---|

| Reference Drug (Benznidazole) | 10 |

| Test Compound | 0.37 |

This demonstrates that the test compound is significantly more effective than the standard treatment.

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties as well.

Case Study: Inhibition of Cancer Cell Lines

Research has shown that certain thiazole derivatives can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Multiple Myeloma (MM.1S) | 20.81 |

| Lymphoma (Mino) | 31.54 |

These findings indicate a promising anticancer potential linked to the structural characteristics of the compound.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into cell membranes, leading to disruption and cell death.

- Interference with DNA Synthesis : Some derivatives may affect DNA replication and transcription processes in pathogens and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.